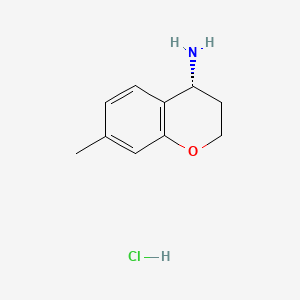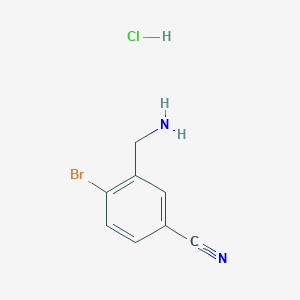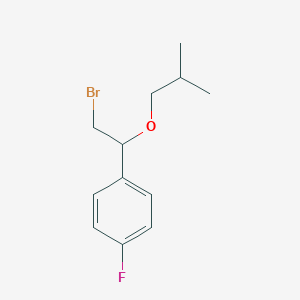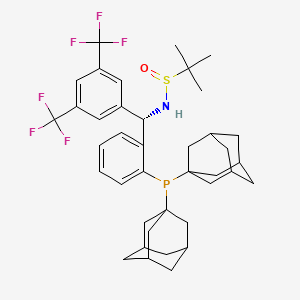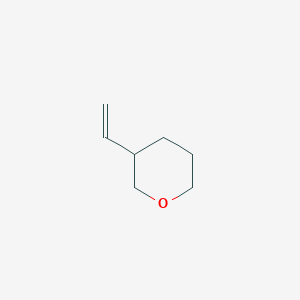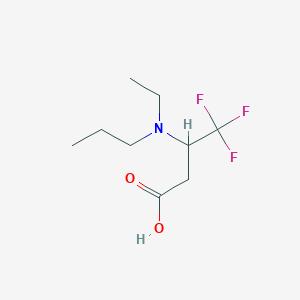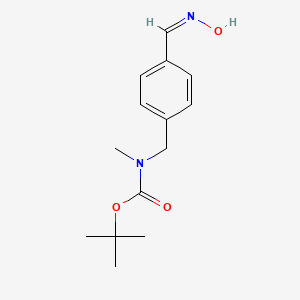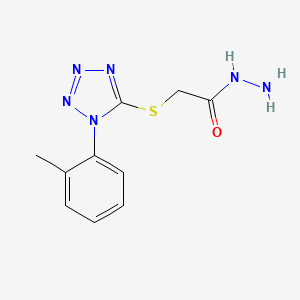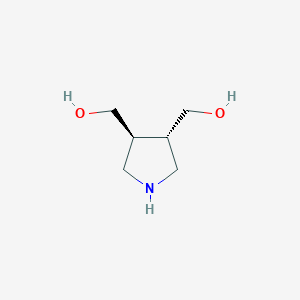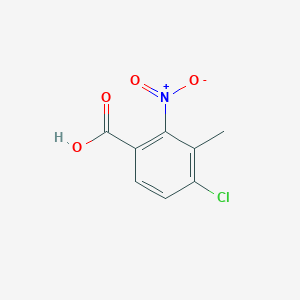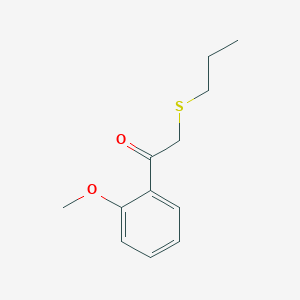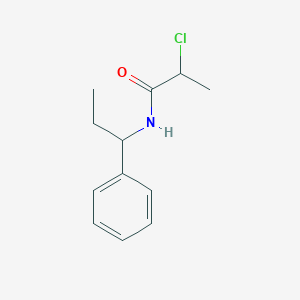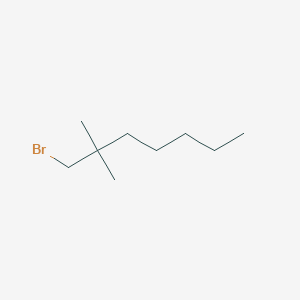
1-Bromo-2,2-dimethylheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,2-dimethylheptane is an organic compound classified as an alkyl halide. It consists of a heptane backbone with a bromine atom attached to the first carbon and two methyl groups attached to the second carbon. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2,2-dimethylheptane can be synthesized through the bromination of 2,2-dimethylheptane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the heptane backbone, leading to the formation of the bromoalkane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to the reactive nature of bromine.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2,2-dimethylheptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkoxide (RO-).
Elimination Reactions (E1 and E2): The compound can undergo elimination to form alkenes, particularly under the influence of strong bases like potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO) and moderate temperatures.
Elimination Reactions: Often carried out in the presence of strong bases and elevated temperatures.
Major Products:
Substitution Reactions: Products include alcohols, nitriles, and ethers, depending on the nucleophile used.
Elimination Reactions: The major product is 2,2-dimethyl-1-heptene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,2-dimethylheptane is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Used in the development of pharmaceuticals and bioactive compounds.
Material Science: Employed in the synthesis of polymers and advanced materials.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein modifications.
Wirkmechanismus
The mechanism of action of 1-Bromo-2,2-dimethylheptane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. In elimination reactions, the compound undergoes deprotonation to form a double bond, resulting in the formation of an alkene.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is the primary target for nucleophiles.
Elimination Reactions: The hydrogen atoms adjacent to the bromine atom are targeted by bases.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2,2-dimethylpropane: Similar structure but with a shorter carbon chain.
1-Bromo-2,2-dimethylbutane: Similar structure with a four-carbon chain.
1-Bromo-2,2-dimethylpentane: Similar structure with a five-carbon chain.
Uniqueness: 1-Bromo-2,2-dimethylheptane is unique due to its longer carbon chain, which influences its physical properties and reactivity. The presence of two methyl groups at the second carbon also affects its steric hindrance and chemical behavior compared to its shorter-chain analogs.
Eigenschaften
Molekularformel |
C9H19Br |
|---|---|
Molekulargewicht |
207.15 g/mol |
IUPAC-Name |
1-bromo-2,2-dimethylheptane |
InChI |
InChI=1S/C9H19Br/c1-4-5-6-7-9(2,3)8-10/h4-8H2,1-3H3 |
InChI-Schlüssel |
XNXJHMKSKVOZRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)(C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


